Betamethasone 9,11-Epoxide is a synthetic corticosteroid derived from betamethasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of an epoxide functional group at the 9 and 11 positions of the steroid nucleus. Betamethasone itself is an important therapeutic agent, primarily utilized in the treatment of various inflammatory and autoimmune conditions.
Betamethasone 9,11-Epoxide is synthesized from betamethasone, which is a fluorinated derivative of prednisolone. The compound can be obtained through specific chemical reactions that introduce the epoxide group into the steroid structure. The synthesis typically involves the use of reagents such as bromine hydroxyl and sodium hydroxide, among others, to facilitate the epoxidation process.
Betamethasone 9,11-Epoxide falls under the category of corticosteroids, which are steroid hormones produced in the adrenal cortex. It is classified as a synthetic glucocorticoid, known for its potent anti-inflammatory effects.
The synthesis of Betamethasone 9,11-Epoxide involves a multi-step process that integrates epoxidation and hydrolysis. A notable method includes the reaction of betamethasone valerate with bromine hydroxyl, followed by an epoxidation step using sodium hydroxide in methanol under controlled temperatures.
Betamethasone 9,11-Epoxide has a complex molecular structure characterized by its steroid framework with an epoxide group at positions 9 and 11.
Betamethasone 9,11-Epoxide can participate in various chemical reactions due to its reactive epoxide group. Typical reactions include:
The conditions for these reactions often involve temperature control and specific pH adjustments to optimize yields and minimize side reactions.
Betamethasone 9,11-Epoxide exerts its pharmacological effects primarily through glucocorticoid receptor activation. This leads to:
The mechanism involves binding to glucocorticoid response elements in target genes, modulating transcriptional activity that results in decreased inflammation and immune responses.
Betamethasone 9,11-Epoxide is utilized in various scientific applications including:
Betamethasone 9,11-epoxide (C₂₂H₂₈O₅; MW 372.45) represents a structurally modified corticosteroid characterized by a distinctive epoxide bridge spanning C9-C11, fundamentally altering its three-dimensional conformation compared to its parent compound, betamethasone [5] [9]. This epoxy modification replaces the typical 11β-hydroxy group found in bioactive glucocorticoids with a rigid oxygen bridge, significantly influencing its molecular geometry and potential biological interactions. The absolute stereochemistry of the eight defined stereocenters follows the characteristic β-orientation of the methyl group at C16, as established for betamethasone derivatives [7].
Table 1: Stereochemical Configuration of Betamethasone 9,11-Epoxide
Stereocenter | Configuration | Structural Significance |
---|---|---|
C9-C11 Epoxide Bridge | β-Oriented | Creates rigid triangular ether linkage, replacing 11β-OH |
C16 Methyl Group | β-Orientation | Distinguishes betamethasone series from dexamethasone (16α-methyl) |
C17 Side Chain | β-Hydroxyketone (Dihydroxyacetone) | Characteristic corticosteroid side chain |
Total Defined Stereocenters | 8 | Governs overall three-dimensional shape |
The absolute stereochemistry of betamethasone 9,11-epoxide is defined by eight chiral centers, with the C9-C11 epoxide adopting a β-configuration [5]. This configuration is critical as it locks the B-ring conformation, eliminating the possibility of keto-enol tautomerism observed in the parent betamethasone structure [7]. The 16β-methyl group remains a defining feature, differentiating it from the 16α-methyl configuration found in dexamethasone and its derivatives [7]. Computational analysis of the InChI string (InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22+/m0/s1
) confirms the trans fusion of ring junctions and the β-orientation of substituents, including the C18 and C19 angular methyl groups [5].
Structurally, betamethasone 9,11-epoxide diverges significantly from pharmacologically active corticosteroids like betamethasone and dexamethasone primarily through its epoxide ring (Table 2). This modification replaces the hydrogen-bonding capable 11β-hydroxyl group essential for glucocorticoid receptor (GR) binding in active corticosteroids [7]. The 9,11-epoxide bridge introduces significant steric constraints and eliminates the hydrogen bond donor functionality, explaining its classification as an impurity rather than an active metabolite. Further structural elaboration yields derivatives like Betamethasone 9,11-Epoxide 21-Propionate (C₂₅H₃₂O₆; CAS 205105-83-5) and Betamethasone 9,11-Epoxide 17-Propionate (C₂₅H₃₂O₆; CAS 79578-39-5), where esterification at C17 or C21 enhances lipophilicity [4] [6]. The dipropionate ester (Betamethasone 9,11-epoxide-17,21-dipropionate) represents a further modified impurity detected in beclomethasone dipropionate formulations, often designated as "EP Impurity R" [6].
Table 2: Comparative Structural Analysis with Related Corticosteroids
Structural Feature | Betamethasone 9,11-Epoxide | Betamethasone | Betamethasone Dipropionate |
---|---|---|---|
C9-C11 Functional Group | Epoxide bridge | 11β-Hydroxyl | 11β-Hydroxyl |
C16 Substitution | β-Methyl | β-Methyl | β-Methyl |
C17/C21 Modification | Typically unesterified (Diol) | Unesterified (Diol) | 17,21-Dipropionate esters |
Key Derivatives | 21-Propionate; 17-Propionate; 17,21-Dipropionate | Valerate; Acetate; Acibutate | Dipropionate-d5 (Isotopologue) |
Primary Designation | Synthetic Impurity (E, U) | Active Glucocorticoid | Active Glucocorticoid (Topical) |
Comprehensive NMR analysis provides definitive characterization of betamethasone 9,11-epoxide's structure. The ¹³C NMR spectrum exhibits characteristic downfield shifts for the epoxide carbons (C9 and C11) within the range of 58-62 ppm, contrasting sharply with the C11 chemical shift (~70 ppm) observed in 11-hydroxy-corticosteroids [5] [9]. The C20 ketone resonates near 199 ppm, while the C3 enone carbonyl appears around 186 ppm, consistent with the conjugated ketone system in the A-ring. The C21 hydroxymethyl carbon typically appears near 65 ppm. Key ¹H NMR signals include the distinctive C18 and C19 methyl singlets between 0.8-1.2 ppm and the C16 β-methyl doublet (J ≈ 7 Hz) near 1.4 ppm [5] [9]. The C4 and C2 vinyl protons of the 1,4-dien-3-one system appear as distinct multiplets or doublets between 5.5-6.5 ppm. The epoxy methine proton (H11) resonates as a distinct singlet near 3.0-3.3 ppm. Complex coupling patterns are observed for the protons on C12, C15, C16, and those of the dihydroxyacetone side chain (C17, C20, C21, C22).
Table 3: Characteristic NMR Chemical Shifts for Betamethasone 9,11-Epoxide
Atom/Carbon Type | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity |
---|---|---|---|
C3 (Carbonyl) | ~186 | - | - |
C20 (Carbonyl) | ~199 | - | - |
C9, C11 (Epoxide Carbons) | 58-62 | - | - |
H11 (Epoxide Methine) | - | 3.0-3.3 | Singlet |
C21 (CH₂OH) | ~65 | 4.1-4.3 | Doublet (J ≈ 11 Hz) |
=CH- (C4) | ~125 | 5.7-6.0 | Multiplet |
=CH- (C2) | ~154 | 6.2-6.4 | Multiplet |
C16-CH₃ | ~16 | 1.4 | Doublet (J ≈ 7 Hz) |
C18-CH₃ | ~12 | 0.9 | Singlet |
C19-CH₃ | ~24 | 1.2 | Singlet |
Mass spectrometry, particularly electrospray ionization (ESI) coupled with tandem MS (MS/MS), is crucial for detecting and characterizing betamethasone 9,11-epoxide, especially in complex matrices like pharmaceutical formulations or biological samples. Under negative ion ESI conditions, the molecule readily forms the [M-H]⁻ ion at m/z 371.3 corresponding to its molecular weight of 372.45 Da [5] [7]. The fragmentation pattern is dominated by sequential dehydration losses and cleavage of the dihydroxyacetone side chain. Key diagnostic fragments include:
Detection in impurity profiling often employs Multiple Reaction Monitoring (MRM) transitions. While specific MRM transitions for the epoxide itself are less commonly reported than for active glucocorticoids, transitions derived from the parent ion (e.g., m/z 371 > 353 and m/z 371 > 279) provide high selectivity in LC-MS/MS methods designed to detect corticosteroid impurities [7]. The UV spectrum of betamethasone 9,11-epoxide exhibits the characteristic absorption maximum near 242 nm (ε ≈ 16,500 L·mol⁻¹·cm⁻¹), attributed to the π→π* transition of the conjugated Δ¹,⁴-diene-3-one system in the A-ring, similar to other corticosteroids [2]. Unlike its parent compounds, the epoxide modification does not significantly alter this chromophore.
Table 4: Characteristic Mass Spectrometric Features of Betamethasone 9,11-Epoxide
Ion/Fragment | m/z Value | Interpretation |
---|---|---|
[M-H]⁻ | 371.3 | Molecular anion |
[M-H-H₂O]⁻ | 353.3 | Dehydration |
[M-H-2H₂O]⁻ | 335.3 | Double dehydration |
F1 ([M-H-C₂H₄O₂-C₂H₄O]⁻?) | ~279.2 | Steroid nucleus + C20 (Side chain loss) |
[F1-H₂O]⁻ | ~261.2 | Dehydration of F1 |
D-ring fragment | ~145-147 | Cleavage involving D-ring and C17 side chain |
A-ring fragments | 121, 91 | Conjugated dienone system cleavages |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1